

Ethnobotanical Uses of Anthemis Species Containing Glycosides: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Anthemis glycoside B*

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Abstract

The genus *Anthemis*, commonly known as chamomile, encompasses a variety of species that have been integral to traditional medicine systems worldwide for centuries. Their therapeutic applications, ranging from anti-inflammatory and digestive aids to sedatives and skin-healing agents, are largely attributed to a rich phytochemical profile, particularly flavonoid glycosides. This technical guide provides an in-depth exploration of the ethnobotanical uses of *Anthemis* species, with a specific focus on the glycosides they contain. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the current scientific landscape, including quantitative data on glycoside content, detailed experimental protocols for their isolation and evaluation, and an analysis of their molecular mechanisms of action.

Introduction: Ethnobotanical Significance of Anthemis Species

Anthemis species, most notably German chamomile (*Matricaria recutita* or *Chamomilla recutita*) and Roman chamomile (*Chamaemelum nobile*), have a long and well-documented history of use in herbal medicine. Traditional applications are diverse, addressing a wide array

of ailments. The dried flowers of these plants are the primary part used and are typically prepared as infusions, decoctions, or extracts.

Ethnobotanical records indicate the use of Anthemis species for:

- **Inflammatory Conditions:** Used both internally and externally to treat inflammation, skin irritations, and wound healing.
- **Digestive Complaints:** Commonly employed as a carminative to relieve bloating, indigestion, and stomach cramps.
- **Nervous System Disorders:** Valued for their mild sedative properties to alleviate anxiety, insomnia, and stress.
- **Spasmodic Conditions:** Utilized to relieve muscle spasms and menstrual cramps.
- **Antimicrobial and Antiseptic Applications:** Applied topically to treat minor infections and skin conditions.

The therapeutic efficacy of Anthemis species is primarily linked to their rich content of secondary metabolites, including terpenoids and flavonoids. Flavonoids, in particular, are often present in their glycosidic forms, where a sugar molecule is attached to the flavonoid aglycone. This glycosylation is believed to enhance their stability and bioavailability. The most prominent flavonoid glycosides found in Anthemis are derivatives of apigenin and luteolin.

Quantitative Analysis of Glycosides in Anthemis Species

The concentration of specific glycosides can vary significantly depending on the Anthemis species, plant part, geographical location, and extraction method. Apigenin-7-O-glucoside is consistently reported as a major flavonoid glycoside in chamomile. The following tables summarize the available quantitative data.

Table 1: Glycoside Content in Anthemis Species

Species	Plant Part	Glycoside	Concentration	Method of Analysis	Reference(s)
Matricaria chamomilla	Ray Florets	Apigenin-7-O-glucoside	39% of methanolic extract	HPLC	[1]
Chrysanthemum morifolium	Flowers	Apigenin-7-O-glucoside	Up to 16.04 mg/g	Ultrasound-assisted extraction followed by HPLC	[2][3]
Anthemis tinctoria	Aerial Parts	Total Flavonoids	45.82 ± 0.40 mg RE/g (in Ethyl Acetate extract)	Spectrophotometry	[2][4][5]
Anthemis cretica	Aerial Parts	Total Flavonoids	46.26 mg RE/g (in Ethyl Acetate extract)	Spectrophotometry	[4]

RE: Rutin Equivalents

Table 2: Pharmacological Activities of Anthemis-derived Glycosides (IC50 Values)

Glycoside/Extract	Pharmacological Activity	Assay	Test System	IC50 Value	Reference(s)
Apigenin-7-O-glucoside	Anti-candidal	Broth Microdilution	Candida spp.	0.05 - 0.10 mg/mL	[6]
Flavonoid Crude Extract (Anthemis pedunculata)	Antioxidant	DPPH Radical Scavenging	In vitro	26.14 ± 10.73 µg/mL	[7][8][9]
Flavonoid Crude Extract (Anthemis pedunculata)	Anti-inflammatory	HRBC Membrane Stabilization	In vitro	> 100 µg/mL (concentration-dependent protection)	[8][9]
Apigenin	Cytotoxicity	MTT Assay	MDA-MB-231 breast cancer cells	20 and 40 µM (cytotoxic concentrations)	[10]
Luteolin	Cytotoxicity	MTT Assay	MDA-MB-231 breast cancer cells	20 and 40 µM (cytotoxic concentrations)	[10]
Luteolin-7-O-glucoside	Acetylcholinesterase Inhibition	In vitro	-	65 ± 2% inhibition	[11][12]

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and biological evaluation of glycosides from Anthemis species, based on established scientific literature.

Extraction and Isolation of Flavonoid Glycosides

Objective: To extract and purify flavonoid glycosides from Anthemis plant material.

Materials:

- Dried and powdered Anthemis flowers
- Methanol (70% v/v)
- High-Performance Liquid Chromatography (HPLC) system with a C18 column
- Rotary evaporator
- Filtration apparatus

Protocol:

- Extraction:
 - Macerate the powdered plant material in 70% methanol at a 1:10 solid-to-solvent ratio.
 - Stir the mixture for 24 hours at room temperature.
 - Filter the extract and concentrate it under reduced pressure using a rotary evaporator.
- Purification by HPLC:
 - Dissolve the concentrated extract in the mobile phase.
 - Inject the sample into an HPLC system equipped with a C18 column.
 - Use a gradient elution with a mobile phase consisting of (A) 0.1% formic acid in water and (B) acetonitrile.
 - Monitor the elution profile at a suitable wavelength (e.g., 340 nm for flavonoids).
 - Collect the fractions corresponding to the peaks of interest (e.g., apigenin-7-O-glucoside).
 - Confirm the identity and purity of the isolated compounds using mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)

Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

Objective: To determine the free radical scavenging activity of isolated glycosides or plant extracts.

Materials:

- 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (0.1 mM in methanol)
- Test samples (dissolved in methanol at various concentrations)
- Ascorbic acid or Trolox (as a positive control)
- 96-well microplate
- Microplate reader

Protocol:

- Add 100 μ L of the test sample or standard at different concentrations to the wells of a 96-well plate.
- Add 100 μ L of the DPPH solution to each well.
- Incubate the plate in the dark at room temperature for 30 minutes.
- Measure the absorbance at 517 nm using a microplate reader.
- Calculate the percentage of radical scavenging activity using the formula: % Inhibition = $[(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}}] \times 100$ where A_{control} is the absorbance of the DPPH solution without the sample, and A_{sample} is the absorbance of the DPPH solution with the sample.
- Determine the IC₅₀ value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.[\[6\]](#)[\[7\]](#)[\[9\]](#)[\[20\]](#)[\[21\]](#)

In Vitro Anti-inflammatory Activity: Cell-based Assay

Objective: To evaluate the anti-inflammatory effects of Anthemis glycosides by measuring the inhibition of pro-inflammatory cytokine production in macrophages.

Materials:

- RAW 264.7 macrophage cell line
- Lipopolysaccharide (LPS)
- Test compounds (glycosides)
- Cell culture medium and supplements
- Enzyme-Linked Immunosorbent Assay (ELISA) kits for TNF- α and IL-6
- 96-well cell culture plates

Protocol:

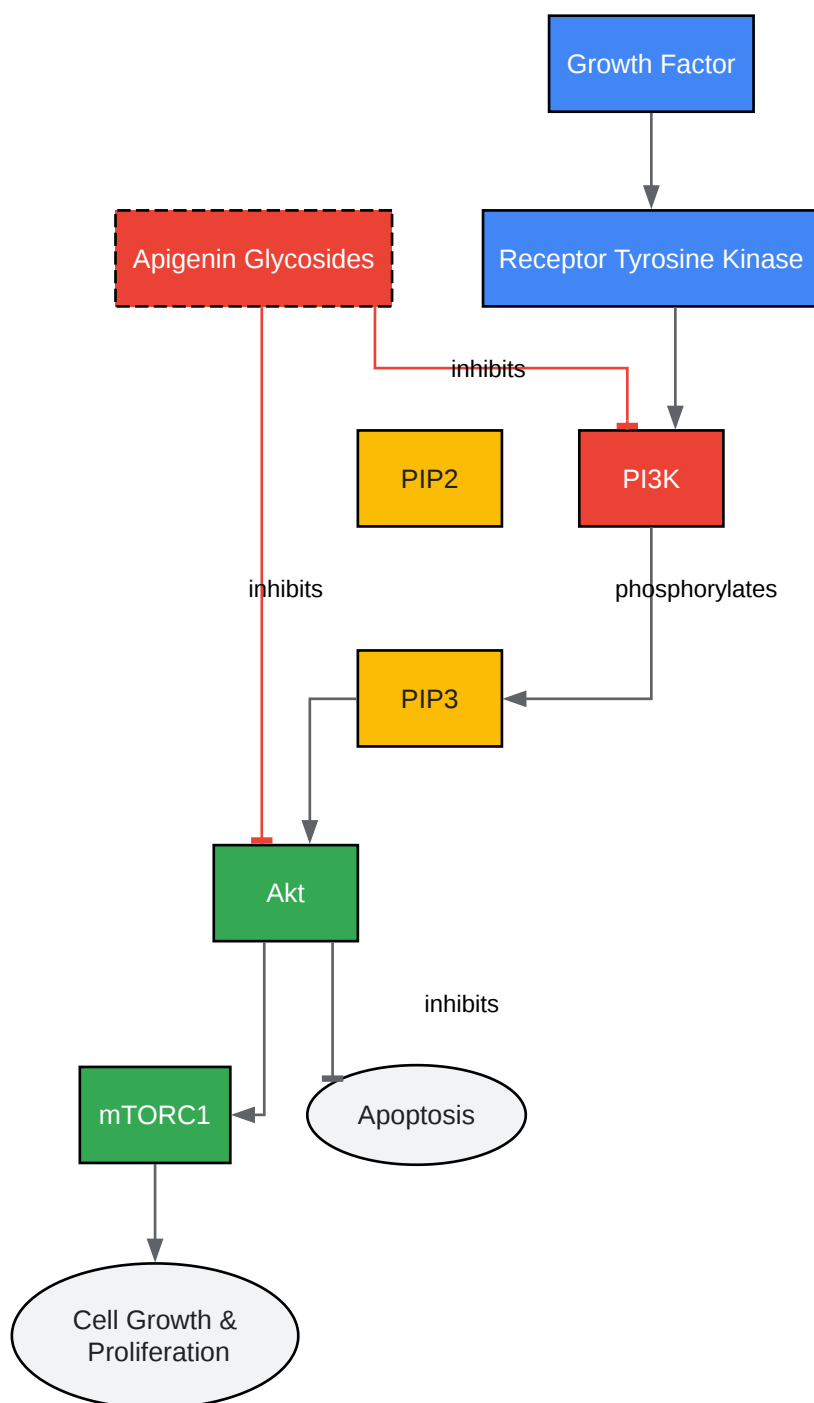
- Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
- Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
- Stimulate the cells with LPS (e.g., 1 μ g/mL) to induce an inflammatory response.
- Incubate for 24 hours.
- Collect the cell culture supernatant.
- Quantify the levels of TNF- α and IL-6 in the supernatant using ELISA kits according to the manufacturer's instructions.
- Determine the dose-dependent inhibitory effect of the glycosides on cytokine production.[5]
[22][23][24][25]

Signaling Pathways Modulated by Anthemis Glycosides

Scientific research has begun to elucidate the molecular mechanisms underlying the therapeutic effects of Anthemis glycosides. Apigenin and its glycosides have been shown to modulate several key signaling pathways involved in inflammation, cell proliferation, and apoptosis.

PI3K/Akt/mTOR Pathway

The Phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, survival, and proliferation. Dysregulation of this pathway is implicated in various diseases, including cancer. Apigenin has been shown to inhibit the PI3K/Akt/mTOR pathway, leading to the induction of apoptosis in cancer cells.



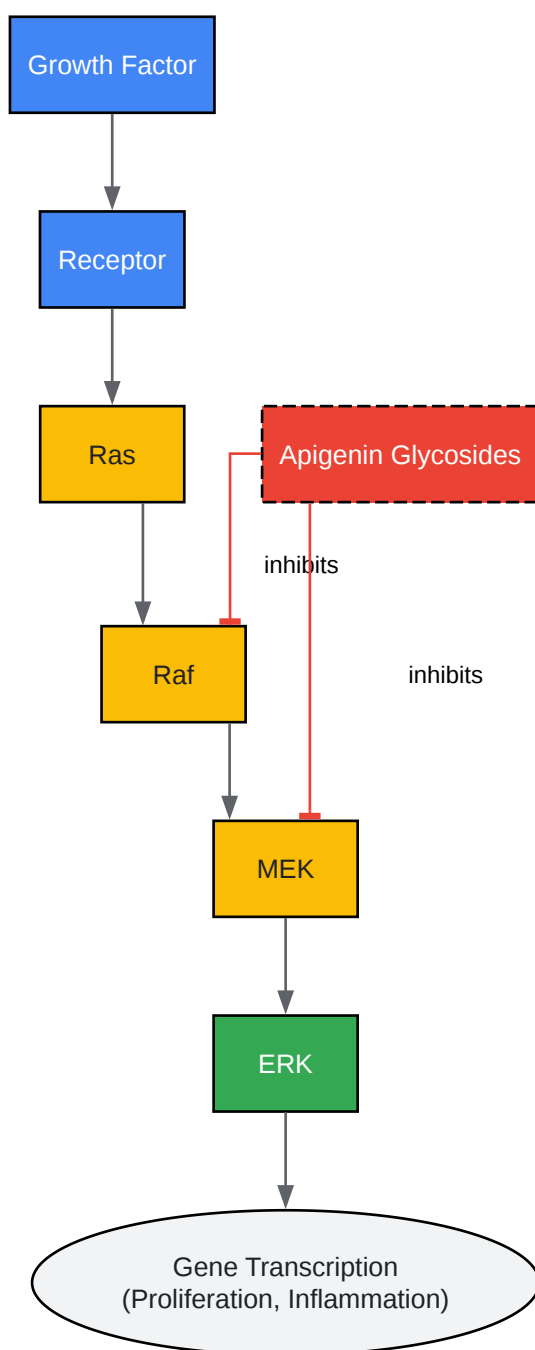
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Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by Apigenin glycosides.

MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and survival. It is often hyperactivated in cancer. Apigenin and its glycosides have been demonstrated to suppress the MAPK/ERK pathway, contributing to their anti-cancer properties.

[8][26]

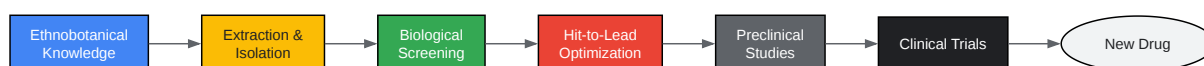


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Caption: MAPK/ERK signaling pathway and points of inhibition by Apigenin glycosides.

Experimental Workflow: From Ethnobotany to Drug Discovery

The exploration of ethnobotanical uses of Anthemis species provides a valuable starting point for modern drug discovery. The following workflow illustrates the logical progression from traditional knowledge to the development of new therapeutic agents.



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Caption: A generalized workflow for natural product-based drug discovery.

Conclusion and Future Directions

The ethnobotanical history of Anthemis species provides a strong foundation for their continued investigation as sources of valuable therapeutic compounds. The flavonoid glycosides, particularly apigenin-7-O-glucoside and its derivatives, have emerged as key bioactive constituents with demonstrable anti-inflammatory, antioxidant, and anti-cancer properties. The modulation of critical signaling pathways such as PI3K/Akt/mTOR and MAPK/ERK provides a molecular basis for these observed effects.

Future research should focus on:

- **Comprehensive Phytochemical Profiling:** Quantifying the full spectrum of glycosides in a wider range of Anthemis species to identify new and potent bioactive molecules.
- **In-depth Pharmacological Studies:** Conducting rigorous dose-response studies for a broader range of biological activities to establish clear structure-activity relationships.
- **Bioavailability and Metabolism:** Investigating the absorption, distribution, metabolism, and excretion (ADME) of these glycosides to better understand their in vivo efficacy.

- Clinical Validation: Designing and conducting well-controlled clinical trials to validate the traditional uses of Anthemis species and their isolated glycosides for specific health conditions.

By integrating traditional knowledge with modern scientific methodologies, the rich ethnobotanical heritage of Anthemis species can be leveraged to develop novel and effective therapeutic agents for a variety of human ailments.

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- To cite this document: BenchChem. [Ethnobotanical Uses of Anthemis Species Containing Glycosides: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1246651#exploring-the-ethnobotanical-uses-of-anthemis-species-containing-glycosides]

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